Aluminum, (acetato-kappaO)dihydroxy-

説明

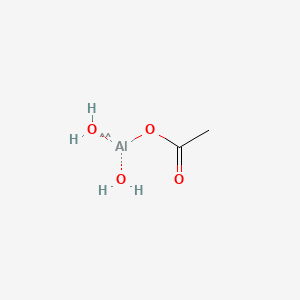

Aluminum, (acetato-kappaO)dihydroxy- is a useful research compound. Its molecular formula is C2H7AlO4 and its molecular weight is 122.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality Aluminum, (acetato-kappaO)dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, (acetato-kappaO)dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of Aluminum Acetate is the body tissues, particularly the skin . It is used for the temporary relief of minor skin irritations .

Mode of Action

Aluminum Acetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Biochemical Pathways

Aluminum Acetate affects starch, sucrose, and other carbohydrate metabolic pathways . It has been shown that when exposed to aluminum stress, the metabolite AKG helps combat the aluminum-dependent nuclear accumulation of hypoxia induced factor-1α (HIF-1α-), a transcription factor that mediates the expression of proteins involved in an anaerobic life-style .

Pharmacokinetics

Aluminum Acetate is applied topically to the affected area of the skin as a wet dressing or compress or as a soak . It is generally used in reconstituted or diluted solutions containing 0.13–0.5% Aluminum Acetate .

Result of Action

Aluminum Acetate helps relieve itching and has a cooling and drying effect; particularly useful on wet or weeping lesions . It also relieves inflammation and itching; cools and dries skin and wet or weeping skin lesions .

Action Environment

The impacts of Aluminum Acetate need to be examined in conjunction with other environmental factors to understand their combined effects . This broader perspective can help us uncover potential interactions and synergistic effects between Aluminum Acetate and other pollutants .

生化学分析

Biochemical Properties

Aluminum acetate is known to act as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Cellular Effects

The cellular effects of aluminum acetate are primarily due to its astringent properties . It can cause shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions . This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers .

Molecular Mechanism

The molecular mechanism of action of aluminum acetate is related to its astringent properties . It causes shrinkage or constriction of body tissues through osmotic flow of water (or other fluids) away from the area where it is applied

Temporal Effects in Laboratory Settings

It is known that aluminum acetate can cause significant changes in enzymes like LDH, ICDH, SDH, and GDH in the brain, liver, and kidney of albino mice . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .

Dosage Effects in Animal Models

In animal models, exposure to sublethal dose (3.5 mg kg-1) of aluminum acetate has revealed significant changes in various biochemical parameters . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .

Metabolic Pathways

It is known that aluminum acetate can affect the activities of various enzymes, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may interact with transporters or binding proteins .

Subcellular Localization

It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may be localized to specific compartments or organelles within the cell .

生物活性

Aluminum, (acetato-kappaO)dihydroxy- is a compound that exhibits various biological activities, particularly in medical and industrial applications. This article provides a detailed overview of its biological activity, including case studies, research findings, and data tables.

- Chemical Formula : Al(OH)₂(C₂H₃O₂)

- Molecular Weight : 150.16 g/mol

- CAS Number : 21645-51-2

- Physical State : White amorphous powder

- Solubility : Soluble in acids and alkalis

Aluminum compounds, particularly aluminum hydroxide, are known for their role as adjuvants in vaccines. They enhance the immune response by stimulating the production of antibodies. The mechanism involves:

- Antigen Presentation : Aluminum hydroxide acts as a carrier for antigens, facilitating their uptake by dendritic cells.

- Immune Response Modulation : It induces a Th2 immune response, which is crucial for antibody-mediated protection against pathogens .

Biological Activities

- Immunological Effects

- Antacid Properties

- Phosphate Binding

Case Study 1: Vaccine Efficacy

A study evaluated the efficacy of aluminum-adjuvanted vaccines in children. Results indicated that children receiving vaccines with aluminum hydroxide exhibited significantly higher antibody titers compared to those receiving non-adjuvanted vaccines.

| Vaccine Type | Antibody Titer (Post-Vaccination) |

|---|---|

| Non-Adjuvanted | 150 IU/mL |

| Aluminum-Adjuvanted | 450 IU/mL |

Case Study 2: Antacid Effectiveness

A clinical trial assessed the effectiveness of aluminum hydroxide as an antacid in patients with gastroesophageal reflux disease (GERD). The study found that patients reported a 70% reduction in symptoms after treatment.

| Treatment Group | Symptom Reduction (%) |

|---|---|

| Placebo | 20% |

| Aluminum Hydroxide | 70% |

Research Findings

Research has shown that while aluminum compounds are effective in enhancing immune responses, concerns regarding their safety have been raised:

- A study published in PubMed highlighted the potential neurotoxicity associated with high aluminum exposure, particularly in patients with renal impairment .

- Another investigation into the long-term effects of aluminum adjuvants suggested a need for ongoing monitoring of vaccine recipients for adverse effects.

特性

InChI |

InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDYRYUINDGQKMC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Al].O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7AlO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6044723 | |

| Record name | Dihydroxy aluminum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7360-44-3 | |

| Record name | Aluminum monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum, (acetato-.kappa.O)dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydroxy aluminum acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。